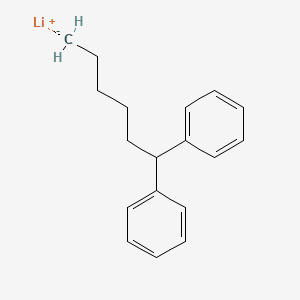
Diphenylhexyllithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylhexyllithium is a useful research compound. Its molecular formula is C18H21Li and its molecular weight is 244.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anionic Polymerization Initiator
Diphenylhexyllithium is widely employed as an initiator in anionic polymerization techniques. It has been used to synthesize a variety of polymers, including:
- Polymethyl methacrylate (PMMA) : Initiated by this compound, PMMA exhibits excellent optical clarity and is used in applications ranging from lenses to medical devices .
- Block Copolymers : The compound facilitates the synthesis of block copolymers through living anionic polymerization, allowing for the creation of materials with tailored properties for specific applications .
Synthesis of Functional Polymers
The use of this compound extends beyond simple polymerization. It is instrumental in creating functional polymers that respond to external stimuli:
- Stimuli-Responsive Polymers : Research has demonstrated that this compound can be used to produce block copolymers that exhibit multi-stimuli responsiveness, making them suitable for applications in drug delivery systems .
- Radical Polymers : By modifying the polymerization process, this compound has been utilized to synthesize radical polymers that show potential in optoelectronic and spintronic applications due to their unique electronic properties .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Controlled Polymerization : In a study by Nagaki et al., living anionic polymerization was conducted using this compound in a flow microreactor system. This method allowed precise control over molecular weight distribution and provided insights into the kinetics of polymer formation .
- Oligomerization Studies : Research investigating the oligomerization processes involving this compound has shown its capability to facilitate complex reactions that lead to high-value oligomers with potential applications in advanced materials .
Implications for Advanced Materials
The ability of this compound to initiate controlled polymerizations opens avenues for developing advanced materials with tailored properties:
- Optoelectronic Devices : Polymers synthesized using this compound are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable charge transport properties .
- Biomedical Applications : The synthesis of biocompatible polymers through anionic polymerization using this compound may lead to advancements in drug delivery systems and tissue engineering applications .
化学反応の分析
Nucleophilic Addition Reactions
Diphenylhexyllithium exhibits robust nucleophilic behavior, particularly toward carbonyl compounds. Key reactions include:
a. Addition to Aldehydes and Ketones
The compound reacts with aldehydes and ketones to form alkoxide intermediates, which protonate to yield secondary or tertiary alcohols . For example:
R2C=O+LiC6H5Ph→R2C-O-Li→R2C-OH
This reaction is irreversible due to the strong basicity of the organolithium reagent .
b. Alkylation of Esters and Amides
this compound facilitates alkylation of esters and amides via nucleophilic attack on electrophilic carbons. For instance, reactions with phenyl benzoate yield methylenation products (e.g., 1,1-diphenylethylene) through a multi-step mechanism involving nucleophilic addition, elimination, and deprotonation .
Comparative Reactivity with Sodium Analogues
Studies contrasting this compound (Li) and its sodium counterpart (Na) reveal divergent reaction pathways :
| Substrate | Product (Li) | Product (Na) |
|---|---|---|
| Benzophenone | Alkoxide adduct (3-Li ) | 1,1-Diphenylethylene (4a ) |
| Fluorinated ketones | Enolate formation | Methylenation |
Sodium variants favor methylenation via Me6Tren ligand-assisted elimination, whereas lithium analogues stabilize alkoxide intermediates .
Nucleophilic Addition-Elimination Pathway
-
Nucleophilic Attack : The carbanion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate .
-
Elimination : In sodium-mediated reactions, intramolecular elimination (e.g., PhOSiMe3) occurs, driven by strong O–Si bond formation .
-
Protonation/Deprotonation : Final steps yield alcohols (Li) or alkenes (Na) .
Factors Influencing Reactivity
-
Steric Effects : Bulky substituents near the carbonyl group reduce reaction rates .
-
Electronic Effects : Electron-withdrawing groups (e.g., CF3) enhance carbonyl electrophilicity, accelerating nucleophilic attack .
-
Solvent Polarity : Non-polar solvents (e.g., toluene) stabilize organolithium species, improving reaction efficiency .
特性
CAS番号 |
95719-43-0 |
|---|---|
分子式 |
C18H21Li |
分子量 |
244.3 g/mol |
IUPAC名 |
lithium;1-phenylhexylbenzene |
InChI |
InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14,18H,1-3,6,15H2;/q-1;+1 |
InChIキー |
DSZMPZRQIDKROL-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















